
4-Bromo-1-(2-isopropoxyethyl)-1h-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- is a chemical compound with the following structural formula:
- It belongs to the class of pyrazole derivatives, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms.
- The bromine atom (Br) and the isopropoxyethyl group (C$_2$H$_5$O) are attached to the pyrazole ring, conferring specific properties and reactivity.
4-Bromo-1-(2-isopropoxyethyl)-1H-pyrazol-3-amine: Br−C6H4−N(CH3)2−C2H5−O
.Méthodes De Préparation
Synthetic Routes: One synthetic route involves the reaction of 4-bromo-1H-pyrazole with 2-isopropoxyethylamine under appropriate conditions.
Reaction Conditions: The reaction typically occurs in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) at an elevated temperature.
Industrial Production Methods: While industrial-scale production details may vary, the compound can be synthesized using established methods in chemical manufacturing.
Analyse Des Réactions Chimiques
Reactivity: 4-Bromo-1-(2-isopropoxyethyl)-1H-pyrazol-3-amine can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The major products formed during these reactions include derivatives of the pyrazole ring with modified substituents.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Researchers explore its potential as a pharmacophore or bioactive scaffold.
Industry: It may find applications in materials science or as intermediates in fine chemical synthesis.
Mécanisme D'action
- The exact mechanism of action for this compound depends on its specific application.
- If used as a drug candidate, it likely interacts with specific molecular targets (e.g., enzymes, receptors, or proteins) to exert its effects.
- Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Uniqueness: 4-Bromo-1-(2-isopropoxyethyl)-1H-pyrazol-3-amine’s uniqueness lies in its specific combination of substituents (bromine and isopropoxyethyl).
Similar Compounds: Other pyrazole derivatives with different substituents (e.g., alkyl, aryl, or halogen groups) are structurally related.
Remember that this compound’s properties and applications are subject to ongoing research, and its full potential may not yet be fully explored.
Propriétés
Formule moléculaire |
C8H14BrN3O |
|---|---|
Poids moléculaire |
248.12 g/mol |
Nom IUPAC |
4-bromo-1-(2-propan-2-yloxyethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H14BrN3O/c1-6(2)13-4-3-12-5-7(9)8(10)11-12/h5-6H,3-4H2,1-2H3,(H2,10,11) |
Clé InChI |
ZWDDQXRMPDFULW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCN1C=C(C(=N1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


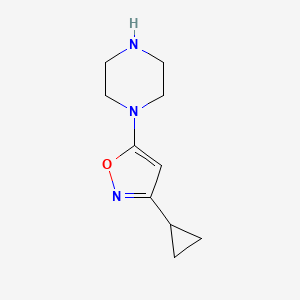

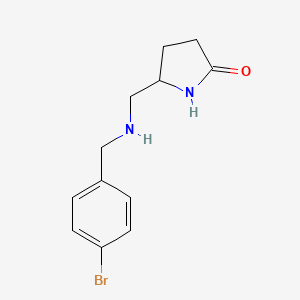
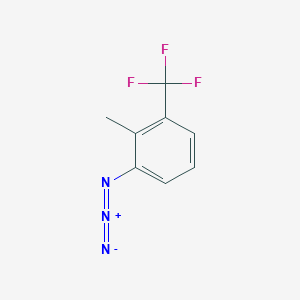
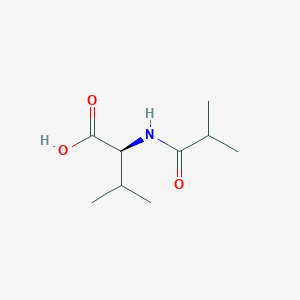
![1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol](/img/structure/B13543525.png)
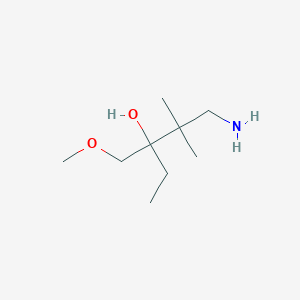
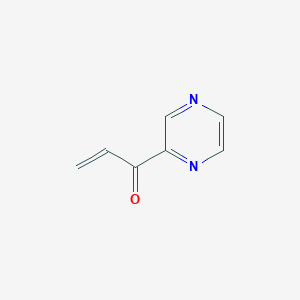

![6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13543561.png)
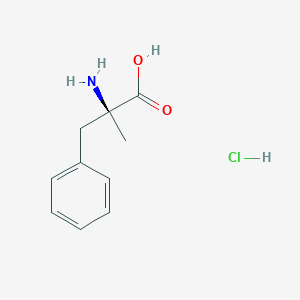


![(1-Oxaspiro[4.6]undecan-2-yl)methanamine](/img/structure/B13543578.png)
